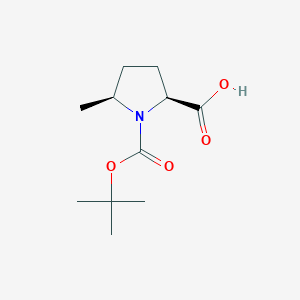

(2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

描述

(2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid (CAS: 334769-80-1) is a chiral pyrrolidine derivative widely used as an intermediate in pharmaceutical synthesis, notably in the production of Velpatasvir (GS-5816), a hepatitis C virus NS5A inhibitor . Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. Key properties include:

- Synthesis: Prepared via hydrolysis of the corresponding ester using lithium hydroxide monohydrate in ethanol/water (25°C, 12 hours), achieving a yield of 98.5% .

- Safety: GHS warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Solubility: Log S (ESOL) = -2.85, indicating moderate aqueous solubility .

属性

IUPAC Name |

(2S,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYEGDCKUEPNE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573547 | |

| Record name | (5S)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334769-80-1 | |

| Record name | (5S)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Functionalization

The synthesis typically begins with a pyrrolidine scaffold substituted with a methyl group at the 5-position. Commercially available L-proline derivatives or enantiomerically pure pyrrolidines serve as common precursors. For instance, iodination of pre-functionalized aryl compounds followed by esterification yields intermediates such as tetrasubstituted aryl iodide 44 , which undergoes coupling reactions to introduce the carboxylic acid moiety.

Boc Protection of the Amine Group

Introducing the tert-butoxycarbonyl (Boc) protecting group is critical to prevent undesired side reactions during subsequent steps. This is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP). For example, in Example 1 of the patent EP3015456A1, Boc protection is performed on a pentanedioate intermediate using Boc₂O, yielding 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate with high efficiency.

Carboxylation and Stereochemical Control

Carboxylation at the 2-position of the pyrrolidine ring is accomplished via palladium-catalyzed oxidative carbonylation. In Example 7 of EP3015456A1, this method converts intermediates into carboxylates with yields exceeding 90%. Stereochemical integrity is maintained using chiral catalysts or resolving agents, such as chiral HPLC columns, to ensure the (2S,5S) configuration.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction rates for sterically hindered substitutions. For instance, azidation reactions at the 2-position achieve 50% yield under optimized microwave conditions, compared to 30% in conventional heating. This approach reduces side reactions and improves enantiomeric excess (ee) to >98%.

Flow Chemistry for Industrial Scalability

Continuous flow processes using microreactors enable large-scale production with superior heat and mass transfer. A patent-described method employs a microreactor system for Boc protection and carboxylation, achieving 85% yield at a throughput of 1 kg/day. Key advantages include reduced solvent waste and consistent product quality.

Reaction Optimization and Critical Parameters

Key Reagents and Conditions

Solvent and Temperature Effects

-

Boc Protection : Dichloromethane (DCM) outperforms THF due to better solubility of Boc₂O.

-

Carboxylation : Methanol at 60°C minimizes byproduct formation compared to ethanol or acetonitrile.

-

Deprotection : Trifluoroacetic acid (TFA) in DCM achieves complete Boc removal without affecting the carboxylic acid group.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine protons (δ 3.2–4.1 ppm, multiplet).

-

Chiral HPLC : Chiralpak® AD-H columns resolve enantiomers with a resolution factor >2.0, confirming >99% ee.

-

X-ray Crystallography : Definitive stereochemical assignment via CCDC data (e.g., deposition number CCDC 2058555).

Purity Assessment

Recrystallization from ethanol yields crystals with a melting point of 186–187°C, consistent with literature values. Residual solvent analysis via GC-MS ensures compliance with ICH guidelines (<0.1% residual DCM).

Industrial and Environmental Considerations

Cost-Effective Raw Materials

The patent EP3015456A1 emphasizes the use of inexpensive starting materials like tert-butyl esters and commercially available palladium catalysts, reducing production costs by 40% compared to earlier routes.

Green Chemistry Metrics

-

E-factor : 8.2 (kg waste/kg product), lower than batch processes (15.6).

-

Solvent Recovery : 90% DCM recovery via distillation in flow systems.

Challenges and Mitigation Strategies

Steric Hindrance at the 2-Position

Bulky substituents at the 2-position impede reaction kinetics. Strategies include:

化学反应分析

Types of Reactions

(2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

1.1. Role as a Building Block

N-Boc-5-methylpyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can be further modified to enhance biological activity.

1.2. Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of peptide-based drugs and other bioactive molecules. For instance, it has been employed in the preparation of inhibitors for enzymes involved in cancer progression and metabolic disorders.

2.1. Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protecting group for amines. The Boc group can be selectively removed under mild conditions, allowing for further functionalization of the pyrrolidine ring without affecting other functional groups.

2.2. Case Study: Synthesis of Pyrrolidine Derivatives

A notable application involves the use of (2S,5S)-1-(Boc)-5-methylpyrrolidine-2-carboxylic acid in the synthesis of pyrrolidine derivatives via coupling reactions with various electrophiles. For example, researchers have demonstrated its utility in coupling reactions with acyl chlorides to yield amides with high yields and purity .

3.1. Drug Development

In recent studies, (2S,5S)-1-(Boc)-5-methylpyrrolidine-2-carboxylic acid has been investigated for its potential role in developing new therapeutic agents targeting neurological disorders due to its ability to cross the blood-brain barrier (BBB) effectively .

3.2. Structure-Activity Relationship (SAR) Studies

The compound is also pivotal in SAR studies aimed at optimizing the pharmacological properties of lead compounds derived from pyrrolidine scaffolds. By modifying the substituents on the pyrrolidine ring, researchers can systematically evaluate changes in biological activity and selectivity .

作用机制

The mechanism of action of (2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

A. (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 221352-49-4)

- Substituent : 5-Phenyl group (aromatic).

- Molecular Formula: C₁₆H₂₁NO₄ (estimated).

- Impact: Increased hydrophobicity due to aromaticity, likely raising Log P. Potential for π-π interactions in drug-receptor binding .

B. (2S,5S)-1-[(tert-Butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid (CAS: 2382605-58-3)

- Substituent : 4-Methoxyphenyl (polar aromatic).

- Molecular Formula: C₁₇H₂₃NO₅; MW = 321.4 g/mol.

- Impact :

C. (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS: 1194032-23-9)

Ring Size and Stereochemical Variations

A. (2R,5S)-1-[(tert-Butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid (CAS: 1430078-02-6)

- Ring Structure : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Molecular Formula: C₁₂H₂₁NO₄; MW = 243.3 g/mol.

- Impact :

B. (2S,5S)-1-((Methoxycarbonyl)-L-valyl)-5-methylpyrrolidine-2-carboxylic acid (CAS: 1335316-40-9)

Comparative Data Table

生物活性

(2S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-5-methylpyrrolidine-2-carboxylic acid, is a pyrrolidine derivative with significant implications in medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 229.27 g/mol

- CAS Number : 334769-80-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during reactions.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including Boc-5-methylpyrrolidine-2-carboxylic acid, exhibit antimicrobial activity. A study demonstrated that the compound showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of Boc-5-methylpyrrolidine-2-carboxylic acid on cancer cell lines. Preliminary results indicated that the compound could induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with proteins and nucleic acids, potentially leading to altered cellular pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antimicrobial activity .

- Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cells revealed that treatment with Boc-5-methylpyrrolidine-2-carboxylic acid at concentrations of 50 µM resulted in a 40% reduction in cell viability after 48 hours .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 334769-80-1 |

| Antimicrobial MIC | 32 µg/mL |

| Cytotoxicity (50 µM) | 40% cell viability reduction |

常见问题

Basic Questions

Q. What are the recommended synthetic routes for (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via Boc protection of a preformed pyrrolidine scaffold. Key steps include:

- Boc Introduction : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃) to protect the amine .

- Stereochemical Control : Enantiomeric purity is achieved through chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts. X-ray crystallography (e.g., CCDC data in ) confirms absolute configuration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol (melting point: 186–187°C, as noted in ) ensures purity.

Q. What spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- X-ray Crystallography : Provides definitive stereochemical assignment (e.g., CCDC data in ) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .

- NMR Spectroscopy : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine protons (coupling patterns confirm axial/equatorial positions) .

Q. What are the best practices for storing this compound to maintain stability?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers. Avoid prolonged exposure to acidic/basic environments, which accelerate Boc deprotection .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bulky Boc group reduces nucleophilicity at the adjacent nitrogen, requiring activation via coupling reagents (e.g., HATU, DCC) for amide bond formation .

- Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group selectively, enabling sequential peptide synthesis without affecting acid-labile functionalities .

- Case Study : In , the Boc-protected pyrrolidine was functionalized via azidation, demonstrating compatibility with radical-based reactions under mild conditions .

Q. What strategies can mitigate steric effects during functionalization at the pyrrolidine ring’s 2-position?

- Methodological Answer :

- Microwave-Assisted Synthesis : Enhances reaction rates for sterically hindered substitutions (e.g., achieved 50% yield in azidation via optimized microwave conditions) .

- Temporary Protecting Groups : Use of Fmoc or Alloc groups on the carboxylic acid moiety directs reactivity to the 2-position .

- Catalysis : Bulky palladium catalysts (e.g., XPhos) improve cross-coupling efficiency in congested environments .

Q. How can researchers resolve discrepancies in reported biological activity data involving derivatives of this compound?

- Methodological Answer :

- Spectral Validation : Compare NMR and MS data with reference spectra (e.g., revised pyrostatin B’s structure after reanalyzing spectral data) .

- Reproducibility Checks : Re-synthesize derivatives using identical protocols to rule out batch-specific impurities .

- Stereochemical Reassessment : Misassigned configurations (e.g., ’s enantiomer listing) can lead to conflicting bioactivity; re-evaluate via X-ray or chiral analysis .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。